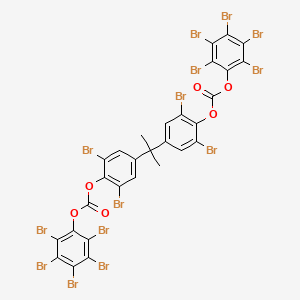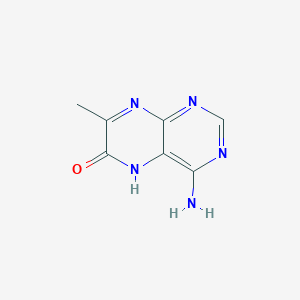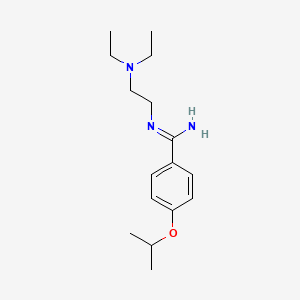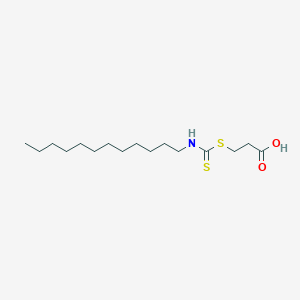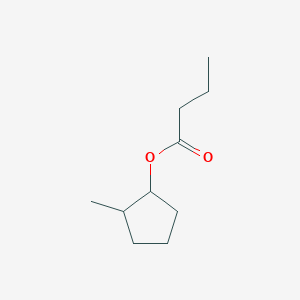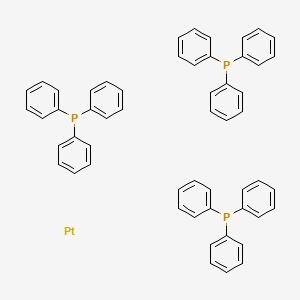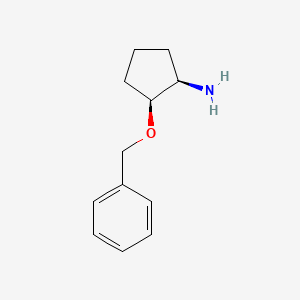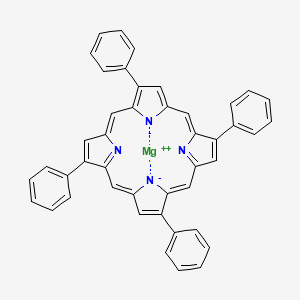
Magnesium meso-tetraphenylporphine 1-hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium meso-tetraphenylporphine 1-hydrate is an organometallic compound with the chemical formula C44H28MgN4·H2O. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine 1-hydrate is typically synthesized by reacting meso-tetraphenylporphine with a magnesium salt in a suitable solvent. Common solvents include chloroform and dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium meso-tetraphenylporphine 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkyl halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of magnesium(III) porphyrin derivatives, while reduction can yield magnesium(I) porphyrin compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium meso-tetraphenylporphine 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking biological systems such as photosynthesis and respiration.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties
Wirkmechanismus
The mechanism of action of magnesium meso-tetraphenylporphine 1-hydrate involves its ability to interact with light and other electromagnetic radiation. The compound absorbs light in the visible spectrum and can transfer this energy to other molecules, making it useful in photodynamic therapy and other applications. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium.
Copper meso-tetraphenylporphine: Contains copper and exhibits different redox properties.
Iron meso-tetraphenylporphine: Contains iron and is studied for its role in mimicking hemoglobin
Uniqueness
Magnesium meso-tetraphenylporphine 1-hydrate is unique due to its specific interaction with light and its stability under various conditions. These properties make it particularly useful in applications such as photodynamic therapy and optoelectronics, where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C44H28MgN4 |
|---|---|
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
magnesium;2,7,12,17-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-28H;/q-2;+2 |
InChI-Schlüssel |
BYRNNFZQCXHSCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=NC(=CC5=C(C=C([N-]5)C=C6C(=CC(=N6)C=C2[N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C=C4C9=CC=CC=C9.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


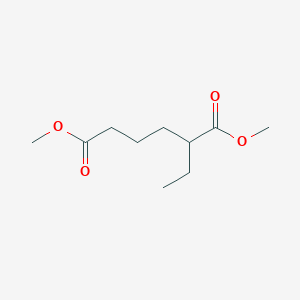
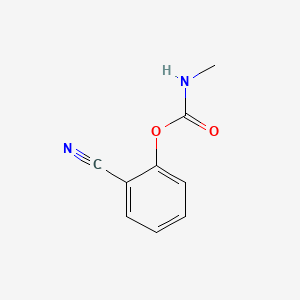
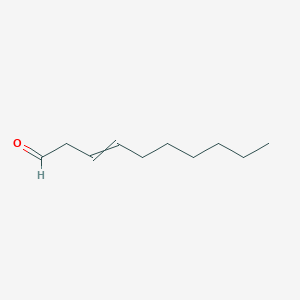
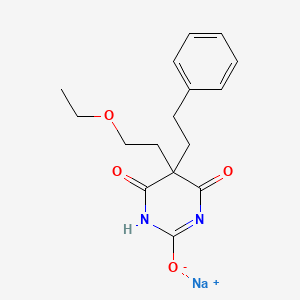
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
